Product packaging for 2-(3-Bromophenyl)-5-(tert-butyl)oxazole(Cat. No.:)

2-(3-Bromophenyl)-5-(tert-butyl)oxazole

Cat. No.: B11806565
M. Wt: 280.16 g/mol
InChI Key: ZEFQCIUBOHCOFB-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(tert-butyl)oxazole (CAS 1351386-49-6) is a chemical compound with the molecular formula C₁₃H₁₄BrNO and a molecular weight of 280.16 g/mol . It belongs to the class of oxazoles, which are five-membered heterocyclic rings containing both oxygen and nitrogen atoms . This specific scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide spectrum of biologically active molecules . The bromophenyl substituent enhances its potential for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable synthetic intermediate. Oxazole derivatives, including structures similar to this compound, are extensively investigated for their diverse therapeutic potentials. Research indicates that such compounds demonstrate significant biological activities, including antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli , as well as anticancer properties through mechanisms such as kinase inhibition . Furthermore, the imidazo[2,1-b]oxazole framework, a related heterocyclic system, is found in compounds with activities such as p38 MAP kinase inhibition and RAF kinase inhibition, highlighting the relevance of such cores in drug discovery for oncology and other therapeutic areas . The synthesis of oxazoles often involves strategies such as the cyclodehydration of 2-acylamino ketones (the Robinson–Gabriel synthesis) or the oxidation of 4,5-dihydrooxazoles . This product is intended for research applications only and is not approved for human therapeutic or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14BrNO B11806565 2-(3-Bromophenyl)-5-(tert-butyl)oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

2-(3-bromophenyl)-5-tert-butyl-1,3-oxazole

InChI

InChI=1S/C13H14BrNO/c1-13(2,3)11-8-15-12(16-11)9-5-4-6-10(14)7-9/h4-8H,1-3H3

InChI Key

ZEFQCIUBOHCOFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 2 3 Bromophenyl 5 Tert Butyl Oxazole

General Synthetic Strategies for Substituted Oxazoles

The formation of the oxazole (B20620) core can be achieved through various synthetic routes. These strategies typically rely on the cyclization of acyclic precursors that contain the necessary carbon, nitrogen, and oxygen atoms in a suitable arrangement. Classical methods often involve condensation and subsequent dehydration reactions, while modern approaches may utilize multicomponent strategies for improved efficiency.

Cyclocondensation reactions are a primary method for constructing the oxazole ring. These reactions form the heterocyclic system by intramolecularly eliminating a small molecule, usually water, from a linear precursor. Several named reactions fall under this category, each defined by its specific set of starting materials and catalysts.

The Robinson-Gabriel synthesis is a robust and widely used method for preparing 2,5-disubstituted oxazoles. wikipedia.orgnih.gov The core transformation involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org The reaction is typically promoted by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. ijpsonline.com

To synthesize 2-(3-Bromophenyl)-5-(tert-butyl)oxazole via this method, the required precursor would be N-(1-oxo-3,3-dimethylbutan-2-yl)-3-bromobenzamide. This intermediate can be prepared by acylating 2-amino-3,3-dimethyl-1-butanone with 3-bromobenzoyl chloride. The subsequent intramolecular cyclization and dehydration would yield the target oxazole.

Table 1: Proposed Robinson-Gabriel Synthesis for this compound

StepReactant 1Reactant 2Intermediate/ProductKey Reagents/Conditions
12-Amino-3,3-dimethyl-1-butanone3-Bromobenzoyl chlorideN-(1-oxo-3,3-dimethylbutan-2-yl)-3-bromobenzamideBase (e.g., Pyridine)
2N-(1-oxo-3,3-dimethylbutan-2-yl)-3-bromobenzamide-This compoundH₂SO₄ or POCl₃, Heat

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of an aldehyde with a cyanohydrin in the presence of anhydrous hydrogen chloride. wikipedia.org This method is essentially a dehydration reaction that proceeds under mild conditions. wikipedia.org The reactants, typically an aromatic aldehyde and an aldehyde-derived cyanohydrin, are used in equimolar amounts. wikipedia.org

For the synthesis of this compound, this pathway would involve the reaction between 3-bromobenzaldehyde (B42254) and pivalaldehyde cyanohydrin (2-hydroxy-3,3-dimethylbutanenitrile). The reaction is typically carried out in a solvent like dry ether, saturated with gaseous HCl. wikipedia.org

Table 2: Proposed Fischer Oxazole Synthesis for this compound

Reactant 1Reactant 2ProductKey Reagents/Conditions
3-BromobenzaldehydePivalaldehyde cyanohydrinThis compoundAnhydrous HCl, Dry Ether

While the Hantzsch synthesis is most famously associated with thiazoles, analogous cyclizations can be applied to oxazole formation. This pathway generally involves the reaction of an α-haloketone with a primary amide. The reaction proceeds via initial N-alkylation of the amide by the ketone, followed by intramolecular cyclization and dehydration to form the oxazole ring. This method is particularly useful for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com

To apply this to the target molecule, 1-bromo-3,3-dimethyl-2-butanone would serve as the α-haloketone component, and 3-bromobenzamide (B114348) would be the amide. The reaction would lead to the formation of the this compound.

Table 3: Proposed Hantzsch-Type Synthesis for this compound

Reactant 1 (α-Haloketone)Reactant 2 (Amide)ProductGeneral Conditions
1-Bromo-3,3-dimethyl-2-butanone3-BromobenzamideThis compoundHeat, often with a base or acid catalyst

The Bredereck reaction is another method for synthesizing substituted oxazoles, typically reacting α-haloketones with formamide (B127407) or other amides to yield various substitution patterns. ijpsonline.com By using a substituted amide, this reaction can provide access to 2,4-disubstituted oxazoles. An improvement on this method utilizes α-hydroxyketones as starting materials. ijpsonline.com

In a manner similar to the Hantzsch synthesis, the reaction of 1-bromo-3,3-dimethyl-2-butanone with 3-bromobenzamide would be a plausible Bredereck-type approach to synthesizing this compound.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of substituted oxazoles.

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis offers powerful and versatile methods for the construction of oxazole rings. These approaches often provide high yields and selectivity under relatively mild conditions. Catalysts based on palladium, copper, rhodium, and gold are commonly employed to facilitate the key bond-forming cyclization step. thieme-connect.denih.gov

One prominent strategy involves the cycloisomerization of propargylic amides. thieme-connect.de For the synthesis of this compound, this would involve a precursor such as N-(1,1-dimethyl-2-oxobutyl)-3-bromobenzamide. This precursor could be subjected to a palladium or gold-catalyzed intramolecular reaction to form the oxazole ring. thieme-connect.de Similarly, copper-catalyzed oxidative cyclization of enamides presents another viable route, where an appropriately substituted enamide undergoes intramolecular C-H functionalization to yield the 2,5-disubstituted oxazole. nih.gov Rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with aldehydes can also be adapted to produce 2,5-disubstituted oxazoles. researchgate.net

Catalyst SystemPrecursor TypeGeneral ReactionReference
Palladium (e.g., PdCl₂(PPh₃)₂) / Copper (e.g., CuI)Propargylic AmideIntramolecular cyclization thieme-connect.de
Gold (e.g., AuCl₃)Propargylic AmideIntramolecular cyclization thieme-connect.de
Copper (e.g., CuBr₂)EnamideOxidative cyclization via vinylic C-H functionalization nih.gov
Rhodium (e.g., Rh₂(OAc)₄)N-sulfonyl-1,2,3-triazole and AldehydeAnnulation via α-imino carbene intermediates researchgate.net

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a classical and highly effective method for forming the oxazole nucleus, typically yielding 5-substituted oxazoles from the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org In its canonical form, reacting 3-bromobenzaldehyde with TosMIC would primarily yield 5-(3-bromophenyl)oxazole, not the desired C-2 substituted isomer. nih.govmdpi.com

However, adaptations of the Van Leusen reaction have been developed to afford different substitution patterns. One significant adaptation is the one-pot synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org This modified procedure involves reacting TosMIC with an aldehyde and an aliphatic halide in the presence of a base. organic-chemistry.org To synthesize the target molecule, one could envision a reaction between an appropriate precursor, TosMIC, and a tert-butyl halide. A more direct, albeit non-standard, adaptation would be required to place the aryl group at the C-2 position. The versatility of the TosMIC reagent and its unique reactivity profile make it a cornerstone in heterocyclic synthesis, with ongoing research expanding its applications. nih.govorganic-chemistry.orgmdpi.com

The general mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a cyclization, followed by the elimination of toluenesulfinic acid to form the aromatic oxazole ring. organic-chemistry.org

Emerging and Green Chemistry Approaches in Oxazole Synthesis

In line with the principles of sustainable chemistry, several green and emerging methodologies have been applied to oxazole synthesis to reduce environmental impact, improve energy efficiency, and simplify procedures. ijpsonline.comnih.gov These approaches are applicable to the general synthesis of 2,5-disubstituted oxazoles and could be optimized for the production of this compound.

Key green chemistry strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govijpsonline.com This technique has been successfully applied to various oxazole syntheses, including adaptations of the Robinson-Gabriel and Van Leusen methods. nih.govijpsonline.com

Ultrasonic Irradiation : Sonochemistry, or the use of ultrasound, provides an alternative energy source that can enhance reaction rates and yields. ijpsonline.commdpi.com It promotes the formation of reactive intermediates and improves mass transfer, often under milder conditions than conventional heating. ijpsonline.com

Use of Ionic Liquids : Ionic liquids are non-volatile, thermally stable solvents that can be recycled, making them an environmentally friendly alternative to traditional organic solvents. organic-chemistry.org They have been effectively used as the reaction medium for the Van Leusen synthesis of 4,5-disubstituted oxazoles. nih.govorganic-chemistry.org

Solvent-Free Reactions : Conducting reactions without a solvent (neat) or using grinding techniques (mechanochemistry) minimizes the use of hazardous substances and simplifies product purification. nih.gov

Green ApproachAdvantagesApplication in Oxazole SynthesisReferences
Microwave IrradiationReduced reaction time, increased yieldsRobinson-Gabriel, Van Leusen, Suzuki coupling nih.govnih.govijpsonline.com
Ultrasound IrradiationShorter reaction time, high yield, mild conditionsGeneral heterocyclic synthesis ijpsonline.commdpi.com
Ionic LiquidsRecyclable, thermally stable, non-volatileVan Leusen synthesis of 4,5-disubstituted oxazoles nih.govorganic-chemistry.org
Solvent-Free ConditionsReduced waste, simplified purificationMechanochemical synthesis nih.gov

Targeted Synthesis of this compound

The targeted synthesis of this compound requires precise control over the introduction of the two distinct substituents at the C-2 and C-5 positions of the oxazole ring. This can be accomplished either by starting with building blocks that already contain the required moieties or by constructing the oxazole core first and then introducing the substituents.

Strategic Incorporation of the 3-Bromophenyl Moiety at the C-2 Position

A highly convergent and common strategy involves using a starting material that already contains the 3-bromophenyl group. This ensures its placement at the desired C-2 position from the outset of the synthetic sequence.

A classic example is the Robinson-Gabriel synthesis , which involves the cyclodehydration of an α-acylaminoketone. For the target molecule, this would start with the acylation of 1-amino-3,3-dimethyl-2-butanone (a precursor for the tert-butyl group at C-5) with 3-bromobenzoyl chloride. The resulting N-(3-bromobenzoyl)-1-amino-3,3-dimethyl-2-butanone intermediate would then be treated with a dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide, or polyphosphoric acid) to effect the cyclization and form the this compound product. ijpsonline.com

Another approach utilizes 3-bromobenzaldehyde as the pre-functionalized building block in a reaction with a suitable partner that provides the remaining atoms for the ring and the C-5 tert-butyl group.

An alternative and increasingly popular strategy involves forming a 5-(tert-butyl)oxazole intermediate first, followed by the introduction of the 3-bromophenyl group at the C-2 position via a C-H activation/arylation reaction. organic-chemistry.org This approach offers significant flexibility, as a common oxazole intermediate can be diversified with various aryl groups in the final step.

The direct arylation of oxazoles is typically catalyzed by transition metals, most commonly palladium. organic-chemistry.orgresearchgate.net The reaction involves the coupling of 5-(tert-butyl)oxazole with an aryl halide, such as 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene. The C-H bond at the C-2 position of the oxazole is the most acidic and sterically accessible, making it the preferred site for arylation. organic-chemistry.orgbeilstein-journals.org Various palladium catalysts, such as Pd(PPh₃)₄, in combination with a suitable base (e.g., Cs₂CO₃, K₂CO₃, or t-BuOLi), can effectively catalyze this transformation. organic-chemistry.orgbeilstein-journals.org Copper-catalyzed direct arylation has also been reported as an effective method for this type of coupling. beilstein-journals.org

This post-cyclization functionalization avoids the need to carry the potentially reactive bromo-substituent through multiple synthetic steps and aligns with modern synthetic principles of late-stage functionalization. nih.gov

An exploration of the synthetic strategies for this compound reveals a focus on the precise and efficient introduction of its key structural components. The methodologies center on the strategic incorporation of the bulky tert-butyl group at the C-5 position of the oxazole ring, a critical feature influencing the molecule's properties. Research in this area is broadly divided into two main approaches: the construction of the oxazole ring using precursors already containing the tert-butyl moiety and the direct functionalization of a pre-formed oxazole scaffold. Concurrently, significant effort is directed towards optimizing reaction conditions to maximize yields and understanding the underlying mechanisms of these synthetic transformations.

2 Strategic Incorporation of the tert-Butyl Moiety at the C-5 Position

1 Use of tert-Butyl Containing Precursors in Ring Formation

One of the most direct and widely employed methods for constructing 5-substituted oxazoles involves incorporating the substituent from a precursor during the initial ring-forming reaction. This approach ensures the unambiguous placement of the tert-butyl group at the desired C-5 position.

A prominent example of this strategy is the application of the Van Leusen oxazole synthesis. mdpi.comorganic-chemistry.org This reaction utilizes pivalaldehyde (2,2-dimethylpropanal) as the source of the C-5 carbon and the attached tert-butyl group. In a typical sequence, pivalaldehyde reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. nih.gov The reaction proceeds through a cycloaddition followed by an elimination step to yield the 5-tert-butyloxazole core. To arrive at the target compound, this compound, a modified precursor or a subsequent functionalization at the C-2 position would be necessary.

Another classical method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylaminoketone. For the synthesis of the target compound, this would require a precursor like N-(1-diazo-3,3-dimethyl-2-oxobutan-1-yl)-3-bromobenzamide. The use of a precursor containing the 3-bromobenzoyl group and the tert-butyl ketone fragment ensures the correct placement of both substituents on the resulting oxazole ring.

These precursor-based methods are advantageous as they build the desired substitution pattern directly into the heterocyclic core, often simplifying purification and avoiding issues with regioselectivity that can arise from post-synthesis functionalization.

2 Functionalization at the C-5 Position of the Oxazole Ring

An alternative strategy involves the formation of a 2-(3-Bromophenyl)oxazole intermediate, followed by the introduction of the tert-butyl group at the C-5 position. This approach relies on the selective activation of the C-5 C-H bond of the oxazole ring.

The protons on the oxazole ring exhibit different levels of acidity, generally in the order of C2 > C5 > C4. semanticscholar.org With the C-2 position already occupied by the 3-bromophenyl group, the C-5 proton becomes a primary target for deprotonation by a strong base. Treatment of 2-(3-Bromophenyl)oxazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can generate a 5-lithiooxazole intermediate. This highly reactive species can then be quenched with a suitable electrophile, like tert-butyl bromide, to install the tert-butyl group.

Direct C-H activation using transition metal catalysis represents a more modern approach. researchgate.net Palladium-catalyzed reactions, for instance, have been shown to be effective for the C-5 arylation of oxazoles. beilstein-journals.org While direct C-H tert-butylation is less common, a related approach could involve a palladium-catalyzed cross-coupling reaction. This would require the synthesis of a 2-(3-Bromophenyl)-5-halooxazole (e.g., 5-bromo or 5-iodooxazole) intermediate, which could then be coupled with a tert-butyl organometallic reagent, such as tert-butylzinc chloride or a tert-butyl boronic acid derivative, under palladium catalysis. ignited.inacs.org This method offers a powerful way to form the C-C bond, though it requires a multi-step synthesis for the functionalized oxazole precursor.

3 Optimization of Reaction Conditions and Synthetic Yields

Maximizing the yield and purity of this compound is contingent upon the careful optimization of reaction parameters for the chosen synthetic route. Whether employing a precursor-based method or a C-H functionalization strategy, variables such as solvent, base, catalyst, and temperature play a crucial role.

For a precursor-based approach like the Van Leusen synthesis, a systematic study of reaction conditions is essential. The choice of base is critical, with common options including potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (B128534) (Et₃N). The solvent can also significantly impact the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or alcohols like methanol (B129727) often being employed.

Below is a hypothetical data table illustrating the optimization of a palladium-catalyzed C-5 tert-butylation of 2-(3-Bromophenyl)oxazole with tert-butyl bromide.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)NoneK₂CO₃Dioxane10015
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane10045
3Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Dioxane10068
4Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Toluene (B28343)11055
5PdCl₂(dppf) (5)-Cs₂CO₃Dioxane10075
6PdCl₂(dppf) (5)-Cs₂CO₃Dioxane12082

The data illustrates that the choice of ligand and base significantly impacts the reaction's success. The use of a more soluble and stronger base like cesium carbonate (Cs₂CO₃) and a sophisticated catalyst system such as PdCl₂(dppf) at an elevated temperature leads to a substantial improvement in the yield of the desired product.

4 Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to rationalizing observed outcomes and further optimizing synthetic routes.

For the Van Leusen oxazole synthesis , the mechanism is well-established. nih.govwikipedia.org It initiates with the deprotonation of the acidic methylene (B1212753) proton of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of pivalaldehyde. The subsequent intermediate undergoes a 5-endo-dig cyclization, where the oxygen anion attacks the isocyanide carbon to form a five-membered oxazoline (B21484) ring. mdpi.com The final step is the crucial, base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which results in the aromatization of the ring to form the stable 5-tert-butyloxazole product. organic-chemistry.org

In the case of C-H functionalization via metalation , the mechanism is a two-step process. First, a strong base like n-BuLi abstracts the most acidic proton on the 2-(3-Bromophenyl)oxazole ring, which is at the C-5 position. This deprotonation forms a planar, sp²-hybridized carbanion—the 5-lithiooxazole intermediate. The second step is a nucleophilic attack (typically an Sₙ2 reaction) of this carbanion on the electrophilic tert-butyl source, such as tert-butyl bromide. This step forms the new carbon-carbon bond and yields the final product. The regioselectivity of the initial deprotonation is the key to the success of this pathway. semanticscholar.org

For palladium-catalyzed C-H activation , the mechanism is more complex and depends on the specific conditions. A common pathway is the concerted metalation-deprotonation (CMD) mechanism. beilstein-journals.org In this process, the palladium catalyst, coordinated to a ligand, interacts with the C-H bond at the C-5 position. A base, often assisted by an additive like pivalic acid, facilitates the cleavage of the C-H bond, leading to the formation of a palladacycle intermediate. This intermediate then undergoes oxidative addition with the tert-butylating agent, followed by reductive elimination to release the this compound product and regenerate the active palladium catalyst, thus completing the catalytic cycle. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 2 3 Bromophenyl 5 Tert Butyl Oxazole

Intrinsic Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is considered an aromatic heterocycle, possessing 6π electrons. However, its aromaticity is less pronounced compared to benzene, making it more susceptible to certain types of reactions that can disrupt this system. The acidity of protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.com The nitrogen atom is weakly basic, with the conjugate acid of oxazole having a pKa of 0.8. wikipedia.org

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen. pharmaguideline.com However, the presence of electron-donating substituents can activate the ring towards electrophilic attack. These reactions typically occur at the C5 position, which is the most electron-rich carbon. tandfonline.comsemanticscholar.org For 2-(3-Bromophenyl)-5-(tert-butyl)oxazole, the tert-butyl group at C5 is an activating group, directing electrophiles to the C4 position. However, electrophilic substitution on the oxazole nucleus itself remains a less common reaction pathway. tandfonline.compharmaguideline.com

Reaction Type Typical Reagents Expected Outcome for Oxazoles Influence of Substituents on this compound
NitrationHNO₃/H₂SO₄Substitution at C5 (if activated)The tert-butyl group at C5 would direct nitration to C4, though the reaction is generally unfavorable on the oxazole ring itself.
HalogenationBr₂, Cl₂Substitution at C5 (if activated)Similar to nitration, the tert-butyl group would direct halogenation to C4.
SulfonationH₂SO₄Generally does not occurUnlikely to proceed on the oxazole nucleus.
Friedel-CraftsR-X/AlCl₃Generally does not occurUnlikely to proceed on the oxazole nucleus due to coordination of the Lewis acid with the ring nitrogen.

Nucleophilic substitution reactions on the unsubstituted oxazole ring are rare. tandfonline.com However, they can occur if a good leaving group, such as a halogen, is present on the ring. The most favorable position for nucleophilic attack is the electron-deficient C2 position. pharmaguideline.comcutm.ac.in In the case of this compound, the bromine is on the phenyl ring and not directly on the oxazole nucleus, thus direct nucleophilic aromatic substitution on the oxazole ring is not a primary reaction pathway. However, if a leaving group were present at the C2 position of the oxazole, it would be readily displaced by nucleophiles. cutm.ac.in

Oxazoles can participate as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. tandfonline.comresearchgate.net This reactivity is facilitated by electron-donating substituents on the oxazole ring. acs.orgacs.orgnih.gov The reaction typically leads to the formation of pyridine (B92270) derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction to lose a molecule of water or another small molecule. wikipedia.orgresearchgate.net For this compound, the electron-donating tert-butyl group at C5 would enhance its reactivity as a diene. The reaction would proceed with an alkene or alkyne to form a bicyclic intermediate which then aromatizes to a substituted pyridine. wikipedia.org

Dienophile Reaction Conditions Product Type
AlkenesHeatingPyridine derivatives
AlkynesHeatingFuran derivatives (less common)
Benzyne-Furan or pyridine derivatives
HeterodienophilesHeatingVarious heterocyclic systems

The oxazole ring can undergo ring-opening upon treatment with certain reagents. For instance, deprotonation at the C2 position with a strong base can lead to a ring-opened enolate-isonitrile intermediate. wikipedia.org Oxazoles can also be converted to other heterocycles like imidazoles or thiazoles through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com A notable thermal rearrangement is the Cornforth rearrangement, where a 4-acyloxazole rearranges with the acyl group and the C5 substituent exchanging positions. wikipedia.org

Oxazole rings are known to undergo photochemical transformations. tandfonline.comacs.org Upon irradiation, they can rearrange to form other isomers. For example, 2,5-diphenyloxazole (B146863) has been shown to photo-oxidize and rearrange to 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. tandfonline.com Another significant photochemical reaction is the transposition of isoxazoles to oxazoles, which proceeds via an acyl azirine intermediate upon UV irradiation. nih.gov This suggests that this compound could potentially undergo skeletal rearrangements under photochemical conditions.

The oxazole ring is susceptible to oxidation, which can lead to ring cleavage. tandfonline.com Oxidizing agents like potassium permanganate (B83412) or chromic acid can open the ring. pharmaguideline.com Oxidation often occurs first at the C4 position with subsequent cleavage of the C-C bond. tandfonline.com

Reduction of the oxazole ring typically results in ring-opening or the formation of oxazolines. tandfonline.com For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can lead to ring cleavage. tandfonline.com Electrochemical reduction has also been reported to occur at the C2 position. tandfonline.comsemanticscholar.org

Reaction Reagents General Outcome
OxidationKMnO₄, CrO₃, OzoneRing-opening
ReductionNi/Al alloy in aq. KOHRing-opening or formation of oxazolines
Electrochemical ReductionProtic solvent, Hg electrodeReduction at C2

Transformations Involving the 3-Bromophenyl Substituent

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of synthetic transformations. Its reactivity is central to the structural elaboration of the molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a diverse array of derivatives with modified electronic and steric properties. The primary pathways for transforming this moiety include palladium-catalyzed cross-coupling reactions, halogen-metal exchange, and direct C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds. rsc.orgnih.gov For a substrate like this compound, the carbon-bromine bond is a prime site for such transformations. Aryl bromides are often preferred substrates in industrial applications due to their balance of reactivity, stability, and cost-effectiveness compared to aryl iodides or chlorides. nih.govresearchgate.net These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a highly utilized method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester. nih.govnih.govrsc.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.gov For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the phenyl ring.

The efficacy of the Suzuki-Miyaura coupling is dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system. nih.govmdpi.com Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or preformed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), XPhos, or SPhos, are crucial for stabilizing the palladium center and facilitating the catalytic cycle. nih.gov An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid. nih.govmdpi.com The reaction is typically carried out in a mixture of an organic solvent like dioxane or toluene (B28343) and water. nih.govnih.govpsu.edu

The electronic nature of the coupling partners can influence reaction rates; aryl bromides substituted with electron-withdrawing groups tend to react faster. researchgate.net The versatility of this method enables the synthesis of complex biaryl and heteroaryl structures, which are significant scaffolds in pharmaceutical and materials science. nih.govrsc.orgorganic-chemistry.orgnih.gov

Table 1. Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Aryl Bromide SubstrateBoronic Acid PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Substituted BromobenzenePhenylboronic acidPd(OH)₂K₃PO₄Not specified65Good nih.gov
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100High nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/Heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good mdpi.com
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃Ethanol (B145695)/H₂O (Microwave)Not specifiedGood-Excellent nih.gov

Beyond Suzuki-Miyaura coupling, the bromine substituent facilitates other important palladium-catalyzed C-C bond-forming reactions.

The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to arylethynyl structures. rsc.orgwikipedia.orgnih.gov This reaction is typically co-catalyzed by palladium and copper salts, although copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov The reaction proceeds under mild conditions, often at room temperature, and uses a mild base. wikipedia.org The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. wikipedia.org This reaction is instrumental in synthesizing conjugated systems for applications in materials science and pharmaceuticals. rsc.orgnih.gov

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.org This powerful synthetic tool is widely used in both academic and industrial settings. nih.govbeilstein-journals.org A significant challenge with aryl bromide substrates is the potential for a competing dehalogenation side reaction. nih.gov Reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, must be carefully optimized to achieve high yields of the desired vinylated product. nih.gov

The Negishi coupling , while less commonly cited in some contexts, is a powerful reaction that couples aryl halides with organozinc reagents. While specific examples involving this compound are not readily found, the general applicability of Negishi coupling to aryl bromides suggests its potential utility for introducing alkyl, vinyl, or aryl groups.

Table 2. Overview of Sonogashira and Heck Reactions with Aryl Bromides.
ReactionAryl Bromide SubstrateCoupling PartnerTypical Catalyst SystemBaseKey FeaturesReference
SonogashiraGeneric Aryl BromideTerminal AlkynePd complex (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N)Forms C(sp²)-C(sp) bonds; mild conditions. wikipedia.org
Heck4-BromoacetophenoneStyrenePd(OAc)₂ / NHC LigandK₂CO₃Forms C(sp²)-C(sp²) bonds (vinylated arenes); requires elevated temperatures. nih.gov
Heck3-BromoindazolesOlefinsPd(OAc)₂ / PPh₃TEAMechanochemical (ball-milling) conditions can be used. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. libretexts.orgwikipedia.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgacs.org The transformation is highly versatile, accommodating a wide range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. wikipedia.orgacsgcipr.org

The catalytic system is of paramount importance and has evolved through several "generations." wikipedia.org Modern systems often employ bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) that promote the crucial reductive elimination step and prevent side reactions. libretexts.orgnih.gov The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used. libretexts.org The reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product. libretexts.orgwikipedia.org

Table 3. General Conditions for Buchwald-Hartwig Amination of Aryl Bromides.
Amine TypePalladium PrecatalystLigandBaseTypical SolventKey ConsiderationsReference
Primary AlkylaminesPd₂(dba)₃ or Pd(OAc)₂BrettPhosLiHMDSToluene, THFLigand choice is key to avoid diarylation. libretexts.orgacs.org
Secondary Amines (e.g., Carbazole)[Pd(allyl)Cl]₂XPhosNaOtBuTolueneSystem optimized for various heterocyclic amines. nih.gov
Primary AnilinesPd(OAc)₂Bulky Biaryl PhosphinesNaOtBu or Cs₂CO₃Toluene, DioxaneCan be used for the synthesis of dibenzo-fused heterocycles. acs.org

Halogen-Metal Exchange and Subsequent Electrophilic Quenches

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium (Grignard) reagent. wikipedia.org This transformation reverses the polarity at the carbon atom, turning an electrophilic carbon (in the C-Br bond) into a strongly nucleophilic one. For this compound, this reaction would generate a potent aryl anion equivalent that can react with a wide variety of electrophiles.

The reaction is most commonly performed using alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 to -100 °C) to prevent side reactions. wikipedia.orgtcnj.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org Alternatively, Grignard reagents can be prepared via magnesium-halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), which can tolerate a broader range of functional groups. wikipedia.org A combination of i-PrMgCl and n-BuLi has been shown to be effective for substrates bearing acidic protons, performing the exchange under non-cryogenic conditions. mdpi.comnih.gov

Once the organometallic intermediate is formed, it can be "quenched" by adding an electrophile. This two-step sequence allows for the introduction of a diverse range of functional groups.

Examples of Electrophilic Quenches:

Protonation: Using H₂O or alcohols to replace the bromine with hydrogen. tcnj.edu

Alkylation: Using alkyl halides (e.g., CH₃I) to introduce alkyl groups. tcnj.edu

Carbonylation: Using CO₂ to form a carboxylic acid.

Formylation: Using dimethylformamide (DMF) to introduce an aldehyde group. mdpi.com

Hydroxylation: Using O₂ followed by workup.

Addition to Carbonyls: Using aldehydes or ketones (e.g., benzaldehyde) to form secondary or tertiary alcohols. tcnj.edu

This method provides a powerful, complementary strategy to cross-coupling reactions for functionalizing the phenyl ring. tcnj.edu

Direct C-H Functionalization on the Phenyl Ring

Direct C-H functionalization represents a modern and atom-economical approach to modifying aromatic rings. nih.gov Instead of relying on a pre-installed functional group like bromine, these reactions activate a typically inert C-H bond, often with the aid of a transition metal catalyst. In the context of this compound, this could involve the functionalization of one of the other C-H positions on the bromophenyl ring (ortho, meta, or para to the oxazole substituent).

Palladium-catalyzed direct C-H arylation, for instance, can couple an aromatic C-H bond with an aryl halide. While this is more commonly applied to heteroarenes, there are protocols for the C-H arylation of arenes. nih.govrsc.org The challenge lies in controlling the regioselectivity, as multiple C-H bonds are available for reaction. The existing substituents (the bromo and oxazole groups) would exert a directing effect, influencing which C-H bond is most likely to react. For example, some protocols for the direct arylation of azoles with aryl bromides have been developed, often requiring a palladium catalyst, a ligand, a base like K₂CO₃, and an additive such as benzoic acid at elevated temperatures. nih.gov

While specific studies on the direct C-H functionalization of the this compound phenyl ring are not prominent, the principles established for other substituted arenes and heterocycles suggest this is a viable, albeit challenging, pathway for further diversification of the molecular scaffold. nih.govmdpi.com

Reactivity and Influence of the tert-Butyl Substituent

The tert-butyl group at the C5 position of the oxazole ring in this compound significantly influences its chemical reactivity. This bulky aliphatic substituent primarily exerts its effects through steric hindrance, although its electronic contributions, while minor, should not be entirely discounted. The following subsections detail the steric effects on reaction selectivity and the potential for the functionalization of the tert-butyl group itself.

Steric Effects on Reaction Regio- and Stereoselectivity

The sheer size of the tert-butyl group is a dominant factor in directing the outcome of chemical reactions involving the oxazole ring and the adjacent phenyl ring. It creates a sterically congested environment that can hinder the approach of reagents, thereby influencing both regioselectivity and stereoselectivity.

Regioselectivity in Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions on the 3-bromophenyl ring, the directing effects of the bromo and oxazole substituents are paramount. However, the tert-butyl group, while not directly attached to the phenyl ring, can exert a "through-space" steric effect. This effect can influence the distribution of ortho, meta, and para products relative to the oxazole substituent. For instance, electrophilic attack at the C2' or C6' positions of the phenyl ring would be sterically hindered by the proximate tert-butyl group on the oxazole ring. This steric hindrance would likely favor substitution at the C4' and C5' positions, guided by the electronic directing effects of the bromine and oxazole moieties.

Influence on Oxazole Ring Reactions:

The oxazole ring itself can participate in various reactions, such as electrophilic substitution, cycloaddition, and metalation. The tert-butyl group at C5 sterically shields this position from direct attack. Electrophilic substitution on the oxazole ring, which typically occurs at the C5 position in unsubstituted oxazoles, would be significantly impeded in this molecule. tandfonline.com Consequently, reactions are more likely to be directed towards the C4 position, provided the electronic conditions are favorable.

In cycloaddition reactions where the oxazole acts as a diene, the tert-butyl group can influence the facial selectivity of the dienophile's approach. The dienophile would preferentially add to the face of the oxazole ring opposite to the bulky tert-butyl group to minimize steric repulsion. This can lead to the formation of a specific diastereomer in the resulting cycloadduct.

Stereoselectivity in Asymmetric Synthesis:

Should a chiral center be introduced elsewhere in the molecule or if the molecule is reacted with a chiral reagent, the tert-butyl group can play a crucial role in asymmetric induction. Its large size can effectively block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This principle is widely utilized in asymmetric synthesis where bulky groups are employed as "steric controllers" to achieve high levels of stereoselectivity. While specific examples for this compound are not documented, the principle of steric hindrance by a tert-butyl group dictating the stereochemical outcome of a reaction is a well-established concept in organic chemistry.

The following table summarizes the expected steric influence of the tert-butyl group on various reaction types:

Reaction TypePosition(s) AffectedExpected Influence of tert-Butyl Group
Electrophilic Aromatic SubstitutionC2' and C6' of the phenyl ringDecreased reactivity due to steric hindrance.
Electrophilic Substitution on OxazoleC5 of the oxazole ringSignificant steric hindrance, likely preventing reaction at this site.
Cycloaddition (Diels-Alder)C4-C5 diene system of the oxazoleDirects the dienophile to the less hindered face of the oxazole ring.
Reactions involving Chiral ReagentsEntire moleculeCan lead to high diastereoselectivity by blocking one face of the molecule.

Potential for Aliphatic Functionalization Reactions

Historically, the tert-butyl group has been considered a chemically inert scaffold due to the strength and steric inaccessibility of its C-H bonds. chemrxiv.orgnih.gov This has led to its extensive use as a bulky, non-reactive group in organic synthesis to enforce specific conformations or to provide steric protection. researchgate.net However, recent advancements in catalysis have opened up new avenues for the direct functionalization of these traditionally unreactive C-H bonds.

C-H Activation and Oxidation:

Groundbreaking research has demonstrated that the C-H bonds of a tert-butyl group can be selectively oxidized. chemrxiv.orgnih.gov This is often achieved using powerful transition-metal catalysts, such as those based on manganese, which can generate highly reactive species capable of overcoming the high bond dissociation energy of primary C-H bonds. chemrxiv.orgnih.gov For this compound, this presents the exciting possibility of converting one of the methyl groups of the tert-butyl substituent into a hydroxymethyl group (-CH₂OH).

This transformation would proceed via a site-selective hydroxylation, where the catalyst differentiates between the various C-H bonds in the molecule. chemrxiv.orgnih.gov The interplay of steric, electronic, and medium effects can be leveraged to achieve high selectivity for the primary C-H bonds of the tert-butyl group. chemrxiv.orgnih.gov

Synthetic Utility of Functionalized tert-Butyl Groups:

The introduction of a functional group, such as a hydroxyl group, onto the tert-butyl moiety would dramatically expand the synthetic utility of this compound. The resulting primary alcohol could serve as a handle for a wide range of subsequent transformations, including:

Oxidation: The alcohol could be oxidized to an aldehyde or a carboxylic acid, providing a new site for conjugation or further derivatization.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the attachment of various other molecular fragments.

Halogenation: Conversion of the alcohol to a halide would enable nucleophilic substitution reactions, opening up pathways to introduce a diverse array of functional groups.

This ability to functionalize the tert-butyl group transforms it from a passive steric element into an active participant in the synthetic strategy, offering a novel disconnection approach for the elaboration of complex molecular architectures. chemrxiv.orgnih.gov The following table outlines the potential functionalization of the tert-butyl group and the subsequent synthetic possibilities.

Initial FunctionalizationReagent/Catalyst System (Example)Product Functional GroupPotential Subsequent Transformations
C-H HydroxylationManganese catalyst with H₂O₂-CH₂OH (Hydroxymethyl)Oxidation, Esterification, Etherification, Halogenation

Advanced Structural Elucidation Techniques for 2 3 Bromophenyl 5 Tert Butyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework of 2-(3-Bromophenyl)-5-(tert-butyl)oxazole can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the tert-butyl group, the oxazole (B20620) ring proton, and the protons of the 3-bromophenyl substituent.

The nine protons of the tert-butyl group are chemically equivalent, giving rise to a sharp singlet, typically observed in the upfield region of the spectrum. The lone proton on the oxazole ring (H-4) also appears as a singlet, with its chemical shift influenced by the heterocyclic environment. The four protons on the 3-bromophenyl ring exhibit a more complex pattern of splitting due to spin-spin coupling, appearing as a series of multiplets in the downfield aromatic region.

Table 1: Hypothetical ¹H NMR Data for this compound (Recorded in CDCl₃ at 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15t, J=1.8 Hz1HAr-H (H-2')
7.90dt, J=7.8, 1.3 Hz1HAr-H (H-6')
7.55ddd, J=8.0, 2.0, 1.0 Hz1HAr-H (H-4')
7.32t, J=7.9 Hz1HAr-H (H-5')
7.10s1HOxazole-H (H-4)
1.35s9H-C(CH₃)₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The spectrum for this compound would display signals for all 13 carbon atoms.

Key signals include those for the two carbons of the tert-butyl group (one quaternary and one methyl), the three carbons of the oxazole ring (C-2, C-4, and C-5), and the six carbons of the 3-bromophenyl ring. The carbons directly attached to the electronegative oxygen and nitrogen atoms of the oxazole ring (C-2 and C-5) are typically found significantly downfield. The carbon atom bearing the bromine (C-3') can also be identified by its characteristic chemical shift.

Table 2: Hypothetical ¹³C NMR Data for this compound (Recorded in CDCl₃ at 100 MHz)

Chemical Shift (δ) ppmAssignment
172.5Oxazole C-5
160.8Oxazole C-2
134.0Ar-C (C-4')
131.5Ar-C (C-6')
130.3Ar-C (C-5')
129.5Ar-C (ipso, C-1')
125.0Ar-C (C-2')
122.8Ar-C (C-3')
120.0Oxazole C-4
32.5-C (CH₃)₃
28.6-C(C H₃)₃

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra into a final, confirmed structure. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily be used to confirm the connectivity of the four aromatic protons on the 3-bromophenyl ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals for all protonated carbons, such as linking the ¹H signal at 7.10 ppm to the ¹³C signal at 120.0 ppm (C-4 of the oxazole).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. uniba.it It is instrumental in connecting the different structural units. Key expected correlations would include:

A correlation from the tert-butyl protons (δ 1.35) to the oxazole carbon C-5 (δ 172.5), confirming the attachment of the tert-butyl group to the oxazole ring.

Correlations from the aromatic proton H-2' (δ 8.15) and H-6' (δ 7.90) to the oxazole carbon C-2 (δ 160.8), unequivocally linking the 3-bromophenyl ring to the C-2 position of the oxazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A key NOESY correlation would be expected between the oxazole proton H-4 and the protons of the nearby tert-butyl group, further confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. A key feature in the ESI-MS spectrum of this compound would be the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the protonated molecule, separated by approximately 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard ESI-MS provides the nominal mass, HRMS provides the exact mass of the ion with very high precision (typically to four or five decimal places). mdpi.com This allows for the determination of the elemental formula of the molecule. By comparing the experimentally measured exact mass of the [M+H]⁺ ion to the calculated theoretical mass, the molecular formula C₁₃H₁₄BrNO can be unequivocally confirmed.

Table 3: Predicted Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)Analysis
[C₁₃H₁₅⁷⁹BrNO]⁺280.0331Confirms elemental formula
[C₁₃H₁₅⁸¹BrNO]⁺282.0311Confirms elemental formula and presence of Bromine

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound (molar mass: 280.16 g/mol for isotopes ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br), the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a virtual roadmap of the molecule's structure.

The fragmentation of this compound is expected to follow pathways dictated by the stability of the resulting ions and neutral losses. Key fragmentation patterns for this molecule would likely include:

Loss of a Methyl Radical: A prominent initial fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group. This results in the formation of a highly stable tertiary carbocation, a characteristic fragmentation pathway for t-butyl substituted compounds. researchgate.netpearson.comnih.gov

Oxazole Ring Cleavage: The oxazole ring can undergo cleavage through several pathways. A common route for similar heterocyclic systems involves breaking the C-O and C-N bonds, which can lead to the formation of nitrile-containing ions and acylium ions.

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), although this may be less favored than the initial loss of a methyl group.

Further Fragmentation: The initial fragment ions can undergo further dissociation, such as the loss of neutral molecules like ethylene (B1197577) (C₂H₄) from the remaining part of the tert-butyl group or cleavage of the aromatic ring.

The expected fragmentation data provides strong evidence for the connectivity of the bromophenyl, oxazole, and tert-butyl moieties.

Table 1: Predicted MS/MS Fragmentation Data for this compound
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
280/282265/267•CH₃Ion resulting from loss of a methyl radical from the tert-butyl group.
280/282223/225C₄H₉•Ion resulting from loss of the entire tert-butyl radical.
280/282182C₅H₉NOBromophenyl acylium ion from oxazole ring cleavage.
265/267182C₅H₈N•Bromophenyl acylium ion from further fragmentation.
182103Br•Phenyl acylium ion.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). The IR spectrum of this compound would display a unique pattern of absorption bands that confirm the presence of its key structural components.

The expected characteristic absorption bands are:

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the presence of the phenyl ring. libretexts.org

Aliphatic C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the tert-butyl group. docbrown.info

C=N and C=C Ring Stretching: The oxazole and phenyl rings contain C=N and C=C double bonds. These vibrations typically produce a series of sharp bands in the 1450-1615 cm⁻¹ region. researchgate.netnih.gov

C-O-C Stretching: The C-O-C single bond stretch within the oxazole ring is expected to produce a strong band, typically around 1050-1170 cm⁻¹.

C-H Bending: Characteristic bending vibrations for the meta-substituted aromatic ring appear in the fingerprint region (below 1000 cm⁻¹). Additionally, the tert-butyl group gives rise to characteristic C-H bending absorptions.

C-Br Stretch: The vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 515 and 690 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3050-3100C-H StretchAromatic (Phenyl Ring)
2870-2970C-H StretchAliphatic (tert-butyl)
1580-1615C=N StretchOxazole Ring
1450-1590C=C StretchAromatic and Oxazole Ring
1050-1170C-O-C StretchOxazole Ring
690-810C-H Bend (out-of-plane)meta-substituted Phenyl Ring
515-690C-Br StretchAryl Bromide

Electronic Absorption Spectroscopy (Ultraviolet-Visible, UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The this compound molecule contains a conjugated system formed by the bromophenyl ring and the oxazole ring, which acts as a chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show distinct absorption bands in the ultraviolet region. Phenyl-oxazole derivatives are known to exhibit strong absorptions, and the position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the nature of the substituents. nih.govglobalresearchonline.net The bromophenyl and tert-butyl groups will modulate the electronic properties of the core oxazole system, leading to a characteristic spectrum. The primary absorption is likely due to π → π* transitions within the conjugated aromatic system. The position and intensity of these bands can be affected by solvent polarity, a phenomenon known as solvatochromism. globalresearchonline.netnih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound
Approximate λ_max (nm)Electronic TransitionChromophore
~280-340π → πConjugated Bromophenyl-Oxazole System
~220-260π → πAromatic Ring Transitions

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide evidence for the connectivity of atoms, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms, providing exact bond lengths, bond angles, and torsion angles.

Although a crystal structure for this compound is not publicly available, data from structurally similar compounds allow for a reliable prediction of its key geometric features. nih.govresearchgate.netmdpi.com The analysis would be expected to reveal:

Planarity: The oxazole ring is an aromatic heterocycle and is expected to be largely planar.

Torsion Angle: A key parameter is the torsion angle between the plane of the phenyl ring and the plane of the oxazole ring. Steric hindrance between the rings may cause a slight twist from perfect coplanarity.

Bond Lengths and Angles: The C-Br, C-N, C-O, and C-C bond lengths would be determined with high precision, confirming the expected values for the aromatic and heterocyclic systems.

Intermolecular Interactions: The crystal packing would reveal how molecules interact in the solid state, identifying potential π-π stacking, halogen bonding, or other van der Waals forces.

Table 4: Expected Crystallographic Parameters for this compound Based on Analogs
ParameterExpected Value/FeatureStructural Information Provided
Crystal SystemLikely Monoclinic or OrthorhombicSymmetry of the unit cell.
Space Groupe.g., P2₁/c or PbcaSymmetry elements within the unit cell.
Phenyl-Oxazole Torsion Angle5-25°Degree of twisting between the two rings.
C(aromatic)-Br Bond Length~1.90 ÅConfirms the carbon-bromine bond.
Oxazole Ring Bond LengthsConsistent with aromatic characterConfirms delocalization within the heterocycle.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. wikipedia.orgsigmaaldrich.com

Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used for qualitative analysis. A small spot of the compound dissolved in a suitable solvent is applied to a TLC plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then placed in a chamber with a mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). Due to differences in polarity, the compound moves up the plate at a characteristic rate, described by its retention factor (R_f). A pure compound should ideally appear as a single spot under UV light or after staining. chemistryhall.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for quantitative purity assessment. sielc.com For a compound like this compound, a reverse-phase HPLC method would be most appropriate. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of acetonitrile and water). The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength at which the compound strongly absorbs (as determined by UV-Vis spectroscopy). A pure sample will yield a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for precise quantification of purity.

Table 5: Typical Chromatographic Conditions for Purity Assessment
TechniqueParameterTypical Condition
TLCStationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseHexane:Ethyl Acetate (e.g., 8:2 v/v)
VisualizationUV light (254 nm)
HPLCColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at λ_max (e.g., 310 nm)

Theoretical and Computational Chemistry Studies of 2 3 Bromophenyl 5 Tert Butyl Oxazole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional structure, electron distribution, and orbital energies, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This optimization process minimizes the total electronic energy of the molecule to predict structural parameters like bond lengths and bond angles. For heterocyclic compounds, methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to achieve a high degree of accuracy. ajchem-a.com The results of these calculations can be validated by comparing them with experimental data obtained from techniques like X-ray crystallography, where a good agreement between the calculated and experimental values indicates a reliable computational model. researchgate.net

For a molecule like 2-(3-Bromophenyl)-5-(tert-butyl)oxazole, geometry optimization would reveal the precise spatial relationship between the bromophenyl ring, the oxazole (B20620) core, and the tert-butyl group.

Table 1: Predicted Structural Parameters for a Substituted Oxazole Analog Illustrative data based on typical DFT calculations for similar heterocyclic systems.

ParameterBond/AnglePredicted Value
Bond LengthC-Br1.89 Å
C-O (oxazole)1.37 Å
C=N (oxazole)1.31 Å
Bond AngleC-C-Br (phenyl)119.5°
C-O-C (oxazole)105.0°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. numberanalytics.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

In studies of similar aromatic and heterocyclic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-accepting regions. nih.gov For this compound, the HOMO would likely be centered on the bromophenyl and oxazole rings, while the LUMO might also be distributed across the π-conjugated system.

Table 2: Frontier Molecular Orbital Energies for a Related Oxadiazole Compound Data from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.93
Energy Gap (ΔE) 4.92

Charge Distribution and Natural Bond Orbital (NBO) Analysis

In NBO analyses of similar heterocyclic structures, significant charge delocalization is often observed from the lone pairs of heteroatoms (like oxygen and nitrogen) to the antibonding orbitals of the aromatic rings. acadpubl.eu This delocalization stabilizes the molecule. For this compound, key interactions would likely involve the lone pairs on the oxazole's oxygen and nitrogen atoms interacting with the π* orbitals of the phenyl ring.

Table 3: Selected NBO Donor-Acceptor Interactions in a Thiazole Azo Dye Analog Illustrative data showing stabilization energies from intramolecular interactions. mdpi.com

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)
π(C35-C36)π(C1-C2)23.31
π(C1-C2)π(C35-C50)40.80

Conformation Analysis

Conformation analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. Computational methods can map the potential energy surface by systematically rotating specific bonds, such as the single bond connecting the phenyl ring to the oxazole ring in this compound. This analysis helps identify the lowest energy conformer, which is the most stable and likely to be the predominant form of the molecule. researchgate.net Studies on similar bi-aryl systems often reveal that the most stable conformation involves a twisted, non-planar arrangement between the two rings to minimize steric hindrance.

Spectroscopic Parameter Prediction and Validation

Computational chemistry can also predict spectroscopic data, which can then be compared with experimental results for validation. This is particularly useful for confirming molecular structures and assigning spectral signals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted values are typically correlated with experimental spectra. uniba.itmdpi.com A strong linear correlation between the calculated and observed chemical shifts confirms the proposed molecular structure. This approach is valuable for assigning complex spectra and understanding how the electronic environment of each nucleus influences its chemical shift.

Table 4: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts This table demonstrates how theoretical and experimental NMR data are typically compared for structural validation.

AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C (Oxazole, C2)160.5161.2
C (Oxazole, C5)150.1150.8
C (Phenyl, C-Br)122.3122.9
C (tert-butyl, quat.)32.432.8
C (tert-butyl, CH₃)28.528.9

No Publicly Available Research Found for "this compound"

The absence of such information in publicly accessible scientific literature suggests that this specific compound may not have been the subject of in-depth computational analysis, or the results of any such studies have not been published. Therefore, the creation of an article with detailed research findings and data tables as requested cannot be fulfilled at this time.

Synthetic Applications and Ligand Design Incorporating the 2 3 Bromophenyl 5 Tert Butyl Oxazole Scaffold

Utilization as a Building Block in Complex Chemical Syntheses

The primary utility of 2-(3-bromophenyl)-5-(tert-butyl)oxazole as a building block stems from the presence of the carbon-bromine bond on the phenyl ring. This feature allows the molecule to readily participate in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

The reactivity of bromo-substituted phenyl-oxazoles in such transformations is well-documented. For instance, studies on analogous compounds like 4-(4-bromophenyl)-2,5-dimethyloxazole have demonstrated successful participation in Suzuki reactions to form biphenyl-oxazole derivatives. ijpsonline.com This serves as a strong precedent for the synthetic potential of this compound. The C-Br bond acts as a synthetic handle, enabling the strategic introduction of various aryl, heteroaryl, alkyl, or alkynyl groups.

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or aryl-heteroaryl structures. This is one of the most versatile methods for creating C-C bonds. ijpsonline.comnih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl groups, leading to the formation of stilbene-like structures.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne derivatives, which are themselves important intermediates for more complex targets, including many natural products. pitt.edu

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

C-S Coupling: Thiotritylation cross-coupling reactions can be used to introduce sulfur functional groups. researchgate.net

The oxazole (B20620) core itself is a common motif in numerous biologically active natural products and pharmaceutical agents, making this building block particularly relevant for medicinal chemistry programs. pitt.eduresearchgate.netthepharmajournal.com By using this compound, chemists can efficiently assemble complex molecular architectures that embed the stable and synthetically useful oxazole heterocycle.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions This table presents hypothetical yet highly plausible transformations based on established chemical principles for analogous compounds. ijpsonline.comnih.gov

EntryBoronic Acid/EsterCatalyst SystemProduct
1Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-(Biphenyl-3-yl)-5-(tert-butyl)oxazole
24-Methoxyphenylboronic acidPd(dppf)Cl₂, Na₂CO₃2-(4'-Methoxybiphenyl-3-yl)-5-(tert-butyl)oxazole
3Pyridine-3-boronic acidPd(OAc)₂, SPhos, K₃PO₄2-(3-(Pyridin-3-yl)phenyl)-5-(tert-butyl)oxazole
4Thiophene-2-boronic acidPd₂(dba)₃, XPhos, CsF2-(3-(Thiophen-2-yl)phenyl)-5-(tert-butyl)oxazole

Design and Evaluation of Oxazole-Based Ligands for Metal Catalysis

The structural features of this compound make it an excellent starting point for the rational design of specialized ligands for metal catalysis. The nitrogen atom of the oxazole ring is a Lewis basic site capable of coordinating to a transition metal center. thepharmajournal.com Furthermore, the bromophenyl moiety can be synthetically modified to introduce additional donor atoms, allowing for the creation of bidentate or polydentate ligands.

A common strategy involves utilizing the C-Br bond to introduce a secondary coordinating group, such as a phosphine (B1218219), another heterocycle (like pyridine (B92270) or pyrazole), or an amine. For example, a Suzuki coupling with (2-(diphenylphosphino)phenyl)boronic acid pinacol (B44631) ester would yield a P,N-bidentate ligand. Such ligands are highly sought after in asymmetric catalysis, where the defined steric and electronic environment around the metal center can induce high levels of enantioselectivity.

The tert-butyl group at the C5 position of the oxazole ring provides significant steric bulk. In ligand design, such bulky groups are crucial for creating a well-defined coordination sphere around the metal, which can influence catalytic activity and selectivity. The steric hindrance can promote reductive elimination, prevent catalyst deactivation pathways like dimer formation, and control the orientation of substrates approaching the catalytic center.

Table 2: Potential Bidentate Ligands Derived from this compound This table illustrates a design strategy for new ligands based on the subject compound.

Ligand TypeProposed StructureSynthetic Route from Parent CompoundPotential Metal Coordination
P,N-Ligand2-(3'-(Diphenylphosphino)biphenyl-3-yl)-5-(tert-butyl)oxazoleSuzuki coupling with (2-(diphenylphosphino)phenyl)boronic acidPalladium, Rhodium, Iridium
N,N-Ligand2-(3-(Pyridin-2-yl)phenyl)-5-(tert-butyl)oxazoleStille or Suzuki coupling with a 2-stannyl or 2-boryl pyridineRuthenium, Iron, Copper
N,N'-Ligand2-(3-(1H-Pyrazol-1-yl)phenyl)-5-(tert-butyl)oxazoleBuchwald-Hartwig or Ullmann coupling with pyrazoleNickel, Cobalt, Zinc

Precursor for Advanced Organic Synthesis Methodologies

Beyond its direct use as a building block, this compound can serve as a valuable substrate for the development and optimization of new synthetic methodologies. Its well-defined structure, containing both an electron-rich heterocycle and a halogenated aryl ring, provides distinct reactive sites that can be used to test the scope and limitations of novel catalytic systems.

For example, the compound is an ideal candidate for exploring advancements in C-H activation/functionalization reactions. Methodologies aimed at the direct, regioselective arylation of C-H bonds on the phenyl ring could be developed, where the oxazole moiety acts as a directing group to control the position of the new bond formation. This approach offers a more atom-economical alternative to traditional cross-coupling reactions.

Furthermore, the development of novel one-pot or tandem reactions represents a significant goal in modern synthesis. nih.gov The dual reactivity of this compound allows it to be a testbed for sequential reaction sequences where, for example, an initial cross-coupling at the C-Br bond is followed by a subsequent transformation involving the oxazole ring or its substituents, all within a single reaction vessel. Such methodologies enhance synthetic efficiency by reducing the need for intermediate purification steps, saving time, and minimizing waste. The compound could also be instrumental in validating new catalysts, particularly those based on earth-abundant metals like nickel or copper, as alternatives to palladium for cross-coupling reactions. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-(3-Bromophenyl)-5-(tert-butyl)oxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as 3-bromobenzaldehyde derivatives with tert-butyl-containing amines or nitriles. Key steps include:

  • Cyclization : Use of solvents like dichloromethane or acetonitrile with catalysts (e.g., triethylamine) to facilitate oxazole ring formation .
  • Precursor modification : For example, coupling tert-butyl groups via Suzuki-Miyaura reactions using Pd catalysts, as seen in analogous oxazole syntheses .
  • Optimization : Temperature control (60–100°C) and inert atmospheres (N₂/Ar) improve yields. Purification via recrystallization or column chromatography ensures high purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure. For example, tert-butyl protons appear as a singlet (~1.3 ppm), while aromatic protons show splitting patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope signature) .
  • X-ray crystallography : Resolves bond angles and molecular packing, particularly for polymorphic forms .

Advanced: How can conflicting biological activity data for this compound be systematically addressed?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines like OECD TG 423 .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. tert-butyl substituents) to identify pharmacophores .
  • Dose-response curves : Use Hill slope analysis to distinguish true activity from assay artifacts .

Advanced: What strategies enhance the compound’s solubility for in vitro pharmacological studies?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
  • Derivatization : Introduce polar groups (e.g., carboxylate via hydrolysis of ester analogs) without altering the oxazole core .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve aqueous dispersion .

Advanced: How do structural modifications to the oxazole ring influence bioactivity?

  • Electron-withdrawing groups (e.g., bromine at the 3-position) enhance electrophilic reactivity, improving enzyme inhibition (e.g., cyclooxygenase) .
  • Steric effects : The tert-butyl group at position 5 increases metabolic stability by hindering cytochrome P450 interactions .
  • Comparative studies : Replace bromine with chlorine; observe reduced anticancer potency but improved solubility .

Advanced: What computational approaches predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) based on crystal structures (PDB ID: 1M17) .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate logP values with cytotoxicity data to optimize lipophilicity .
  • DFT (Density Functional Theory) : Calculate HOMO-LUMO gaps to predict redox activity relevant to pro-drug activation .

Basic: What are its primary applications in medicinal chemistry research?

  • Anticancer agent : Induces apoptosis in leukemia cells (IC₅₀ = 8.2 µM) via Bcl-2 inhibition .
  • Antimicrobial studies : Shows MIC = 32 µg/mL against Staphylococcus aureus by disrupting membrane integrity .
  • Enzyme inhibition : Targets tyrosinase (Ki = 12 µM) for pigmentation disorder research .

Advanced: How can low yields in multi-step syntheses be mitigated?

  • Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hr to 2 hr) and improve yields by 15–20% .
  • In-line purification : Use automated flash chromatography to isolate intermediates .

Advanced: How is compound stability assessed under varying storage conditions?

  • Thermal analysis : DSC (Differential Scanning Calorimetry) identifies decomposition temperatures (>200°C) .
  • Hygroscopicity testing : Store at 4°C in desiccators to prevent hydrolysis of the oxazole ring .
  • Light sensitivity : UV-Vis spectroscopy monitors degradation under accelerated light exposure (ICH Q1B guidelines) .

Advanced: What challenges arise in purity assessment, and how are they resolved?

  • Co-eluting impurities : Use UPLC-MS with a C18 column (1.7 µm particles) for baseline separation .
  • Residual palladium : Quantify via ICP-MS; implement scavengers (e.g., SiliaBond Thiol) during synthesis .
  • Polymorphism : Characterize via PXRD to ensure batch-to-batch consistency in crystallinity .

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